molecular formula C14H12ClNO2 B14498340 N-[(4-Chlorophenyl)methoxy]benzamide CAS No. 64583-55-7

N-[(4-Chlorophenyl)methoxy]benzamide

Cat. No.: B14498340
CAS No.: 64583-55-7
M. Wt: 261.70 g/mol
InChI Key: SQOXJNRQJWCOPD-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methoxy]benzamide is a benzamide derivative featuring a (4-chlorophenyl)methoxy group attached to the amide nitrogen. This compound is of interest due to its structural versatility, which allows for diverse applications in fluorescence studies, drug design, and materials science. Its synthesis typically involves coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to link the benzamide core with substituted anilines .

Properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-8-6-11(7-9-13)10-18-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOXJNRQJWCOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50802157
Record name N-[(4-Chlorophenyl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50802157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64583-55-7
Record name N-[(4-Chlorophenyl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50802157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)methoxy]benzamide typically involves the condensation of 4-chlorobenzoic acid with 4-methoxyaniline. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(4-Chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Phenol derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methoxy]benzamide in antiviral activity involves the upregulation of APOBEC3G, a cytidine deaminase that induces hypermutation in viral DNA, thereby inhibiting viral replication. This mechanism is distinct from other antiviral agents, making it a valuable addition to the arsenal of antiviral drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Structure : A 4-chlorophenyl group is attached to the amide nitrogen, with methoxy and methyl substituents on the benzamide ring.
  • Synthesis : Prepared via DCC/HOBt-mediated coupling of 2-methoxy-4-methylbenzoic acid with 4-chloroaniline at −50°C .
  • Key Properties : Exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5 and 25°C. Detection limits (LOD: 0.269 mg·L<sup>−1</sup>, LOQ: 0.898 mg·L<sup>−1</sup>) make it suitable for analytical applications .
4-Chloro-N-(2-methoxyphenyl)benzamide
  • Structure : A 4-chloro-substituted benzamide linked to a 2-methoxyaniline group.
  • Synthesis : Reacts 4-chlorobenzoyl chloride with o-anisidine under reflux, yielding 87% product.
  • Crystallography : Features a dihedral angle of 26.74° between benzene rings and intramolecular Cl⋯O interactions (3.187 Å), forming centrosymmetric dimers .
2-Chloro-N-(4-methoxyphenyl)benzamide
  • Structure : Contains a 2-chloro substituent on the benzamide ring and a 4-methoxyphenyl group.
  • Crystallography : The methoxy group lies near the phenyl ring plane (deviation: 0.142 Å), and the benzene rings are orthogonal (dihedral angle: 79.20°), influencing packing and stability .
Fluorescence Properties
  • N-[(4-Chlorophenyl)methoxy]benzamide Analogs : Substituents like methoxy and methyl enhance fluorescence via electron-donating effects. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide shows stable fluorescence over time, ideal for environmental sensing .
  • Contrast with Nitro-Substituted Analogs : Nitro groups (e.g., in 4MNB, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) reduce fluorescence due to electron-withdrawing effects but improve thermal stability .
Antioxidant Activity
  • Thiourea-Benzamide Hybrids: N-[(4-Methoxyphenyl)amino]carbonothioyl benzamide exhibits 87.7% radical inhibition, outperforming hydroxyl-substituted analogs due to methoxy’s electron-donating capacity .

Physicochemical and Crystallographic Insights

Compound Substituents Dihedral Angle (°) Key Interactions Applications
This compound (4-ClPh)methoxy N/A N/A Fluorescence probes
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OMe 26.74 Cl⋯O (3.187 Å), C–H⋯π Crystallography studies
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl, 4-OMe 79.20 Orthogonal rings, S(5) motifs Drug design

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